molecular formula C9H9N3O2 B13667400 Ethyl imidazo[1,2-B]pyridazine-8-carboxylate

Ethyl imidazo[1,2-B]pyridazine-8-carboxylate

Cat. No.: B13667400
M. Wt: 191.19 g/mol
InChI Key: FVWPVBAKIKSYBJ-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,2-B]pyridazine-8-carboxylate is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-B]pyridazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazo[1,2-B]pyridazine core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions: Ethyl imidazo[1,2-B]pyridazine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-B]pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl imidazo[1,2-B]pyridazine-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl imidazo[1,2-B]pyridazine-8-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Imidazo[1,2-A]pyridine: Another fused heterocyclic compound with similar biological activities.

    Imidazo[1,2-C]pyridazine: Shares structural similarities but differs in the position of nitrogen atoms.

    Imidazo[4,5-B]pyridine: Known for its applications in medicinal chemistry.

Uniqueness: Ethyl imidazo[1,2-B]pyridazine-8-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl imidazo[1,2-b]pyridazine-8-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-11-12-6-5-10-8(7)12/h3-6H,2H2,1H3

InChI Key

FVWPVBAKIKSYBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=NN2C1=NC=C2

Origin of Product

United States

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